5-Benzothiazolcarbonitril

Übersicht

Beschreibung

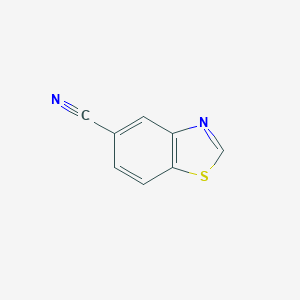

5-Benzothiazolecarbonitrile is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The carbonitrile group attached to the benzothiazole ring indicates the presence of a cyano group (-C≡N), which is known for its reactivity and ability to participate in various chemical reactions. Benzothiazoles are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

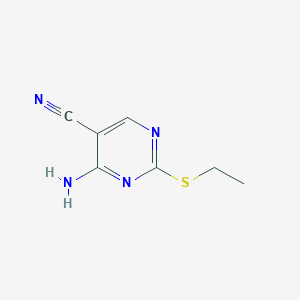

The synthesis of benzothiazole derivatives, including those with carbonitrile groups, often involves the reaction of various starting materials to form the heterocyclic structure. For instance, the synthesis of benzimidazolylpyrano[2,3-d][1,3]thiazolocarbonitriles involves cyclocondensation reactions followed by cyclization with malononitrile derivatives . Similarly, the synthesis of 3-aryl-substituted [1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitriles is achieved through the interaction of triazole-thiols with bromo-nitrophthalonitrile . These methods demonstrate the versatility of synthetic approaches to create benzothiazolecarbonitrile derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles was confirmed by NMR, MS, IR spectra, and X-ray crystallography, which provided detailed information about the molecular geometry and electronic structure . The crystal structure of benzothiazole derivatives can reveal important aspects such as inter-ring twist angles and the influence of substituents on the stability of the molecule .

Chemical Reactions Analysis

Benzothiazolecarbonitriles can undergo various chemical reactions due to the presence of reactive functional groups. For instance, benzothiazines can react with dimethyl acetylenedicarboxylate to form novel ring systems such as 1,5-benzothiazocines . Additionally, the carbonitrile group can be a key functional group in reactions, as seen in the conversion of thiadiazoles to dioxobenzo-thiadiazoles under the influence of hydrogen peroxide and hydrochloric acid . These reactions highlight the reactivity of benzothiazolecarbonitriles and their potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolecarbonitriles are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing groups such as the carbonitrile can affect the electron density distribution within the molecule, which in turn can influence properties like solubility, melting point, and reactivity. The antimicrobial and antiinflammatory activities of some benzothiazolecarbonitrile derivatives suggest that these compounds may interact with biological targets, which is often related to their chemical properties .

Wissenschaftliche Forschungsanwendungen

Biochemie und Pharmazeutische Chemie

Benzothiazole, einschließlich 5-Benzothiazolcarbonitril, haben aufgrund ihrer hohen pharmazeutischen und biologischen Aktivität eine wichtige Rolle im Bereich der Biochemie und pharmazeutischen Chemie gespielt . Sie bieten eine große Bandbreite an biologischen Aktivitäten, darunter Antikrebs-, Antibakterien-, Antituberkulose-, Antidiabetika-, Anthelminthika-, Antitumor-, Antiviral-, Antioxidations-, Antientzündungs-, Antiglutamat- und Antiparkinsonismus-, Antikonvulsiva-, Muskelrelaxansaktivitäten, neuroprotektive, Inhibitoren verschiedener Enzyme usw. .

Grüne Chemie

Benzothiazole werden durch Kondensation von 2-Aminobenzolthiol mit Aldehyden/Ketonen/Säuren/Acylchloriden und der Cyclisierung von Thioamiden oder Kohlendioxid (CO2) als Rohstoffe synthetisiert . Dieser Prozess steht im Zusammenhang mit der grünen Chemie, die darauf abzielt, die Verwendung und Erzeugung gefährlicher Stoffe bei der Entwicklung, Herstellung und Anwendung chemischer Produkte zu reduzieren oder zu eliminieren .

Pflanzenschutzmittel

Benzothiazol-Derivate haben ein breites Spektrum an landwirtschaftlichen biologischen Aktivitäten, wie z. B. antibakterielle, antivirale und herbizide Aktivitäten . Sie sind wichtige fusionierte heterozyklische Gerüststrukturen in der Agrochemie-Entdeckung . Benzothiazole wurden bei der Entwicklung von Herbiziden und Insektiziden verwendet .

Antibakterielles Potenzial

Benzothiazol-Derivate zeigten antibakterielle Aktivität durch Hemmung der Dihydroorotase, DNA-Gyrase, Uridindiphosphat-N-Acetylenolpyruvylglucosaminreduktase (MurB), Peptiddeformylase, Aldosereduktase, Casdihydrofolatreduktase, Enoylacyl-Carrier-Protein-Reduktase, Dialkylglycindecarboxylase, Dehydr .

Fluoreszenzmaterialien und Elektrolumineszenzvorrichtungen

Benzothiazole werden aufgrund ihrer hohen pharmazeutischen und biologischen Aktivität häufig als Fluoreszenzmaterialien und Elektrolumineszenzvorrichtungen verwendet .

Enzymhemmer

Benzothiazole wirken als Inhibitoren verschiedener Enzyme <svg class="icon" height="16" p-id="1735" t="1709264788668"

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit antibacterial activity and interact with bacterial cells and plasmid dna

Mode of Action

Benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with dna

Biochemical Pathways

Benzothiazole derivatives have been associated with antimicrobial, anticancer, anti-epileptic, and antiviral activities . These activities suggest that 5-Benzothiazolecarbonitrile might interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions.

Pharmacokinetics

The compound’s molecular weight (1602 g/mol) and predicted properties such as melting point (138-140 °C) and boiling point (3214±150 °C) have been reported . These properties could influence its bioavailability, but further studies are needed to confirm this.

Result of Action

Benzothiazole derivatives have been reported to cause significant apoptotic death in certain cell lines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of a compound . .

Zukünftige Richtungen

The future development trend and prospect of the synthesis of benzothiazoles, including 5-Benzothiazolecarbonitrile, are anticipated to be related to green chemistry . The synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are expected to be further explored .

Eigenschaften

IUPAC Name |

1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWJUNXNZGVOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443643 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58249-57-3 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

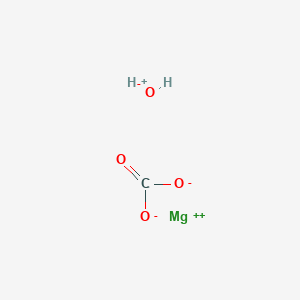

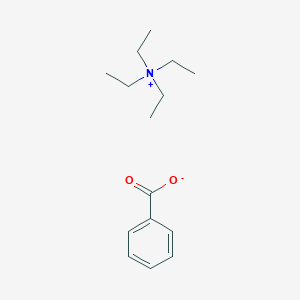

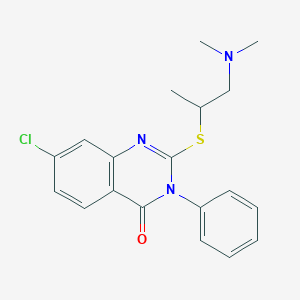

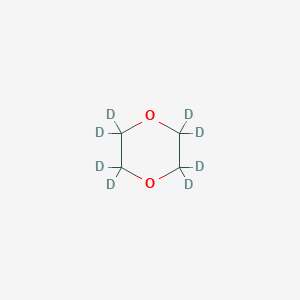

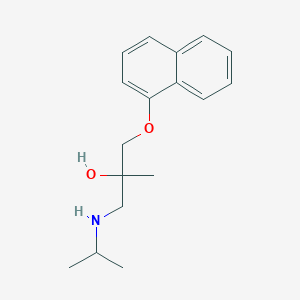

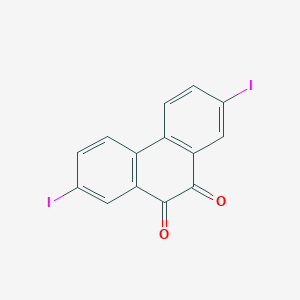

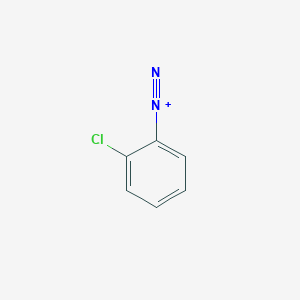

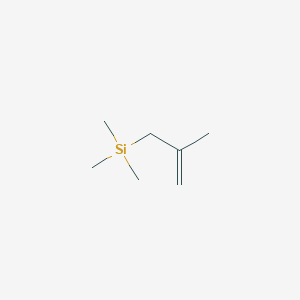

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

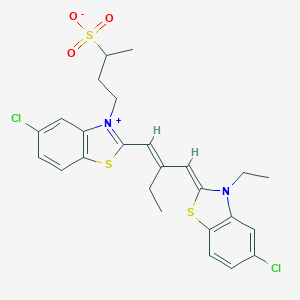

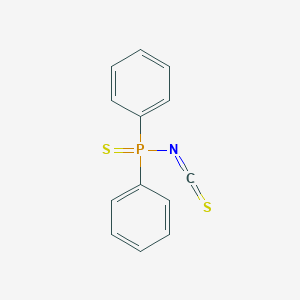

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)